Cas no 1805359-68-5 (6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid)

6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid
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- インチ: 1S/C8H5BrF2N2O4/c9-5-2-4(13(16)17)3(1-6(14)15)7(12-5)8(10)11/h2,8H,1H2,(H,14,15)
- InChIKey: AIGQTHYQIOXDBK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(CC(=O)O)C(C(F)F)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 312
- XLogP3: 1.8
- トポロジー分子極性表面積: 96
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029057772-1g |
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid |
1805359-68-5 | 97% | 1g |
$1,475.10 | 2022-04-01 |
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acidに関する追加情報
Introduction to 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid (CAS No. 1805359-68-5)
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid, identified by the CAS number 1805359-68-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are widely studied for their diverse biological activities and potential applications in drug development. The presence of multiple functional groups, including a bromo substituent, a difluoromethyl group, and a nitro group, makes this molecule a versatile intermediate in synthetic chemistry, particularly in the construction of more complex structures.
The< strong> difluoromethyl group is particularly noteworthy as it is frequently incorporated into pharmaceuticals to enhance metabolic stability and bioavailability. This modification can significantly influence the pharmacokinetic properties of a drug, making it an attractive feature for medicinal chemists. Additionally, the< strong> bromo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential in constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs).
The< strong> nitro group in 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid adds another layer of reactivity, allowing for reduction to an amine or further derivatization into other nitrogen-containing heterocycles. This flexibility makes the compound a valuable building block in the synthesis of novel compounds with potential therapeutic effects. Recent studies have highlighted the utility of nitropyridines in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, underscoring the importance of this class of compounds.
In recent years, there has been growing interest in exploring the pharmacological properties of nitropyridines derived from acetic acid moieties. The carboxylic acid group not only provides a site for further derivatization but also contributes to the solubility and bioavailability of the resulting compounds. For instance, researchers have demonstrated that acetic acid derivatives can be converted into esters or amides, which are common pharmacophores in drug molecules. These modifications can enhance binding affinity to biological targets and improve overall drug efficacy.
The synthesis of 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The bromination step is critical, as it must be controlled to avoid side reactions that could compromise the integrity of the molecule. Similarly, the introduction of the difluoromethyl group necessitates precise conditions to prevent unwanted byproducts. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
One of the most compelling aspects of 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid is its potential as a scaffold for drug discovery. The combination of its structural features—bromo, difluoromethyl, and nitro groups—makes it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). This approach has been successfully employed in identifying lead compounds with promising biological activity against various diseases. For example, computational modeling studies have predicted that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression.
The role of computational chemistry in designing and optimizing derivatives of 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid cannot be overstated. Molecular docking simulations allow researchers to predict how different modifications might affect binding affinity to target proteins. By leveraging these tools, scientists can rapidly screen large datasets and identify promising candidates for further experimental validation. This interdisciplinary approach has accelerated the drug discovery process significantly over recent years.
In conclusion, 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid (CAS No. 1805359-68-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. As our understanding of medicinal chemistry continues to evolve, compounds like this will play an increasingly important role in developing new treatments for human diseases.
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